N-(3-ethoxypropyl)-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(3-ethoxypropyl)-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused with a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidines, a class of compounds to which this molecule belongs, are known for their high antitumor, antibacterial, and anti-inflammatory activities . They are considered promising scaffolds for the design of new medicines, including anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Mode of Action
Thiazolo[3,2-a]pyrimidines are known to interact with their targets through their active methylene group (c2h2), which is highly reactive toward various electrophilic reagents . This allows them to form bonds with biological targets and induce changes .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines are known to have a broad spectrum of pharmacological activity, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[3,2-a]pyrimidines are known for their high antitumor, antibacterial, and anti-inflammatory activities , suggesting that this compound may have similar effects.
Action Environment
It’s worth noting that the synthesis of thiazolo[3,2-a]pyrimidines can be carried out under various conditions, including different solvents and temperatures , which may influence the properties and activity of the resulting compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents such as α-bromo ketones . The reaction conditions often include the use of solvents like isopropyl alcohol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times . The choice of solvents and catalysts is also optimized to ensure environmental safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
N-(3-ethoxypropyl)-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds like 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates share a similar core structure but differ in their substituents.
Pyrimidothiazolopyrimidopyrimidine Derivatives: These compounds have additional fused rings, which can alter their biological activities.
Uniqueness
N-(3-ethoxypropyl)-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substituents, which confer distinct biological properties. Its ability to inhibit acetylcholinesterase and its potential anti-inflammatory and anticancer activities make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(3-ethoxypropyl)-7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-3-20-6-4-5-14-10(17)9-11(18)15-13-16(12(9)19)8(2)7-21-13/h7,18H,3-6H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQQSZAOBUDQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N=C2N(C1=O)C(=CS2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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